molecular formula C13H8N4O2 B12610404 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-70-2

4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile

Cat. No.: B12610404
CAS No.: 918340-70-2
M. Wt: 252.23 g/mol
InChI Key: CDVGIXBCTYWBCD-UHFFFAOYSA-N
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Description

4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile is a compound that belongs to the class of organic compounds known as furo[2,3-d]pyrimidines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyrimidine ring.

Preparation Methods

The synthesis of 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby blocking the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and is a key area of research in oncology .

Comparison with Similar Compounds

4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile can be compared with other furo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy research.

Properties

CAS No.

918340-70-2

Molecular Formula

C13H8N4O2

Molecular Weight

252.23 g/mol

IUPAC Name

4-(furo[2,3-d]pyrimidin-2-ylamino)-2-hydroxybenzonitrile

InChI

InChI=1S/C13H8N4O2/c14-6-8-1-2-10(5-11(8)18)16-13-15-7-9-3-4-19-12(9)17-13/h1-5,7,18H,(H,15,16,17)

InChI Key

CDVGIXBCTYWBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)C#N

Origin of Product

United States

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